Piperazonifil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazonifil is a small molecule known for its ability to bind to proteins and induce conformational changes in receptors, leading to increased ion flow through channels . It is primarily used in research settings and has a molecular formula of C25H34N6O4 with a molecular weight of 482.6 g/mol .
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.
Industrial Production Methods:
Parallel Solid-Phase Synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support, increasing efficiency and yield.
Photocatalytic Synthesis: Utilizing light to drive the formation of piperazine derivatives, this method offers a green and sustainable approach to industrial production.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidized Derivatives: Formed from oxidation reactions.
Reduced Forms: Resulting from reduction reactions.
Substituted Compounds: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Piperazonifil has a wide range of applications in scientific research:
Mechanism of Action
Piperazonifil exerts its effects by binding to specific proteins and inducing conformational changes in receptors. This interaction can be either reversible or irreversible, depending on the receptor and ligand involved . The binding of this compound to the receptor leads to an increase in ion flow through the channel, which can modulate various cellular processes .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Piperazine: Known for its biological and pharmaceutical activities, used in drugs like trimetazidine and ranolazine.
Uniqueness of Piperazonifil: this compound stands out due to its specific ability to induce conformational changes in receptors, leading to increased ion flow. This unique mechanism makes it particularly valuable in research focused on ion channels and receptor modulation .
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)-1-hydroxyethyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-20(17)35-7-3)19(32)14-30-11-12-31(6-2)21(33)15-30/h9-10,13,19,32H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGGLXGGJBYFEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CN4CCN(C(=O)C4)CC)O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335201-04-1 |
Source
|
Record name | Piperazinonafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1335201041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIPERAZINONAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0G2Z1MZ74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.